molecular formula C14H8KNO7S B12702160 Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate CAS No. 84100-73-2

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12702160
CAS No.: 84100-73-2
M. Wt: 373.38 g/mol
InChI Key: CGUUGSDXCLITKQ-UHFFFAOYSA-M
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Description

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate is a chemical compound known for its anthraquinonic nature. It is primarily used as a biological stain, particularly for staining nuclei in histological and hematological studies . This compound is also known by its synonym, Nuclear Fast Red .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate involves the sulfonation of 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions to ensure the proper introduction of the sulfonate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed as a biological stain for visualizing cell structures, particularly nuclei.

    Medicine: Utilized in histological studies to examine tissue samples.

    Industry: Applied in the manufacturing of dyes and pigments

Mechanism of Action

The mechanism of action of Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate involves its interaction with biological molecules. The compound binds to nucleic acids and proteins, allowing for the visualization of cell structures under a microscope. The anthraquinonic structure facilitates this binding through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate is unique due to its specific staining properties and its ability to bind selectively to nucleic acids and proteins. This makes it particularly valuable in histological and hematological studies .

Properties

CAS No.

84100-73-2

Molecular Formula

C14H8KNO7S

Molecular Weight

373.38 g/mol

IUPAC Name

potassium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C14H9NO7S.K/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);/q;+1/p-1

InChI Key

CGUUGSDXCLITKQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[K+]

Origin of Product

United States

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